Cas no 1269667-57-3 (4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a thienopyrimidine core functionalized with a chloro substituent at the 4-position and a carboxylic acid group at the 7-position. This structure makes it a versatile intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules targeting kinase inhibition or other therapeutic applications. The chloro group enhances reactivity for further derivatization, while the carboxylic acid moiety allows for convenient coupling reactions. Its high purity and well-defined molecular architecture ensure reliable performance in research and development settings, making it valuable for drug discovery and pharmaceutical studies.
4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid structure
1269667-57-3 structure
商品名:4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
CAS番号:1269667-57-3
MF:C7H3N2O2SCl
メガワット:214.629
MDL:MFCD20926153
CID:4456996
PubChem ID:57343057

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
    • AS-43115
    • Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-
    • 4-Chlorothieno[3,2-d]pyri...
    • PB11481
    • AKOS023725888
    • DTARXUPVWGNDNT-UHFFFAOYSA-N
    • 1269667-57-3
    • DA-46484
    • 4-CHLOROTHIENO[3,2-D]PYRIMIDINE-7-CARBOXYLICACID
    • SCHEMBL2235253
    • CS-0050880
    • 4-CHLOROTHIENO[3,2-D]PYRIMIDINE-7-CARBOXYLIC ACID
    • 4-Chlorothieno[3,2-d]pyriMidine-7-carboxylic acid
    • MDL: MFCD20926153
    • インチ: InChI=1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)
    • InChIKey: DTARXUPVWGNDNT-UHFFFAOYSA-N
    • ほほえんだ: OC(=O)C1=CSC2=C(Cl)N=CN=C12

計算された属性

  • せいみつぶんしりょう: 213.9603762g/mol
  • どういたいしつりょう: 213.9603762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C411518-5mg
4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3
5mg
$ 50.00 2022-06-06
Chemenu
CM106357-250mg
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 97%
250mg
$231 2021-08-06
eNovation Chemicals LLC
D498017-100mg
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 97%
100mg
$200 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011185-100MG
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 97%
100MG
¥ 1,009.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011185-250MG
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 97%
250MG
¥ 1,617.00 2023-04-03
Chemenu
CM106357-1g
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 97%
1g
$1034 2024-08-02
Matrix Scientific
115701-1g
4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, 95+%
1269667-57-3 95+%
1g
$1626.00 2023-09-06
Enamine
BBV-44986201-1.0g
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 95%
1.0g
$1216.0 2023-01-15
eNovation Chemicals LLC
D498017-5g
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 97%
5g
$2275 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011185-250mg
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
1269667-57-3 97%
250mg
¥1615.0 2024-04-25

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid 関連文献

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acidに関する追加情報

Comprehensive Overview of 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 1269667-57-3)

4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 1269667-57-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the thienopyrimidine class, which is known for its diverse biological activities. The presence of both chlorine and carboxylic acid functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.

The growing interest in 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is reflected in the increasing number of scientific publications and patents referencing this compound. Its CAS number 1269667-57-3 is frequently searched in chemical databases, highlighting its relevance in modern research. One of the key reasons for its popularity is its role as a building block in medicinal chemistry. The compound's ability to act as a precursor for various biologically active derivatives has made it a subject of intense study. For instance, its thienopyrimidine core is often utilized in the design of molecules targeting cancer and inflammatory diseases.

In the context of current trends, 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid aligns with the rising demand for novel heterocyclic compounds in drug development. The pharmaceutical industry is constantly seeking new chemical entities with improved efficacy and safety profiles, and this compound fits well into that narrative. Additionally, its chlorothienopyrimidine scaffold is being explored for its potential in addressing antibiotic resistance, a pressing global health issue. Researchers are investigating its derivatives as potential candidates for next-generation antimicrobial agents.

From a synthetic chemistry perspective, the compound's carboxylic acid group offers multiple opportunities for functionalization, enabling the creation of a wide array of derivatives. This flexibility is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. The chlorine atom at the 4-position further enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and other transformative processes. These attributes contribute to its widespread use in academic and industrial laboratories.

The thieno[3,2-d]pyrimidine framework, to which this compound belongs, is a privileged structure in medicinal chemistry. Privileged structures are molecular scaffolds that exhibit binding affinity to multiple biological targets, making them highly sought after in drug discovery. The incorporation of a chlorine substituent and a carboxylic acid moiety in this framework further enhances its utility. This combination allows for precise modulation of physicochemical properties, such as solubility and bioavailability, which are critical for drug development.

Another area where 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid shows promise is in the field of agrochemicals. The thienopyrimidine core is known to exhibit herbicidal and fungicidal activities, and researchers are exploring its derivatives for crop protection applications. With the increasing need for sustainable agricultural practices, the development of new agrochemicals with minimal environmental impact is a priority. This compound's potential in this domain is an active area of investigation.

In summary, 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 1269667-57-3) is a multifaceted compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the chlorothienopyrimidine scaffold and carboxylic acid functionality, make it a valuable tool for scientists. As research continues to uncover its potential, this compound is likely to remain a focal point in the quest for innovative therapeutic and agricultural solutions.

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